molecular formula C10H21NO2 B12554180 N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine CAS No. 192658-17-6

N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine

Cat. No.: B12554180
CAS No.: 192658-17-6
M. Wt: 187.28 g/mol
InChI Key: RDHRGZQIFAWAIO-UHFFFAOYSA-N
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Description

N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H21NO2 It is characterized by the presence of a hydroxylamine functional group attached to a methoxypropylhexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine typically involves the reaction of a suitable precursor with hydroxylamine. One common method involves the reaction of 3-methoxy-3-propylhexan-2-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its methoxypropylhexane backbone and hydroxylamine group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

192658-17-6

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(3-methoxy-3-propylhexan-2-ylidene)hydroxylamine

InChI

InChI=1S/C10H21NO2/c1-5-7-10(13-4,8-6-2)9(3)11-12/h12H,5-8H2,1-4H3

InChI Key

RDHRGZQIFAWAIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=NO)C)OC

Origin of Product

United States

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